![molecular formula C17H14N2O2S B1438541 8-Methyl-6-phenyl-5,6-dihydro-4H-thieno[2,3-e]indazole-2-carboxylic acid CAS No. 1170302-46-1](/img/structure/B1438541.png)
8-Methyl-6-phenyl-5,6-dihydro-4H-thieno[2,3-e]indazole-2-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with a thieno[2,3-e]indazole core and a carboxylic acid group . The presence of the phenyl and methyl groups further adds to the complexity of the structure .Physical And Chemical Properties Analysis
This compound is a yellow powder . It has a melting point of 189–191 °C . The compound’s molecular formula is C17H14N2O2S .Scientific Research Applications
Synthesis and Derivative Formation : One study discusses the preparation of condensed isothiazoles, including thieno[2,3-d]isothiazoles and thieno[3,2-d]isothiazoles, which are related to the structure of 8-Methyl-6-phenyl-5,6-dihydro-4H-thieno[2,3-e]indazole-2-carboxylic acid. These compounds are synthesized using various methods, involving different starting materials and reaction conditions (Clarke, Fox, & Scrowston, 1980).
Antagonistic Properties and Derivative Synthesis : Another study outlines the synthesis of derivatives of 3-(3-substituted phenyl) indazoles, which are structurally related to the compound . These derivatives have been explored for their thrombin-receptor antagonist properties and their potential biological activities (郭瓊文, 2006).
Heterocyclic Synthesis : Research on the synthesis of novel 5-amino(1,3)thiazolo(3,2-b)(1,2,4)triazoles, which share a similar heterocyclic framework with the compound of interest, has been conducted. This involves the reaction of mercapto-3-phenyl-1,2,4-triazole with cyano compounds (El-Sherief, Hozien, EL-Mahdy, & Sarhan, 2011).
Fluorescent Whitener Use : A study on the synthesis of pyrazolo[3,4-d]-1,2,3-triazole derivatives and their application as fluorescent whiteners, demonstrates the potential industrial application of similar compounds (Rangnekar & Tagdiwala, 1986).
Chemical Synthesis Techniques : Further research on thieno[2,3-c]isothiazoles, including the synthesis of thieno[2,3-c]isothiazole-3-carboxylic acid and its derivatives, provides insight into the chemical properties and synthesis methodologies relevant to the compound of interest (James & Krebs, 1982).
Pharmaceutical Synthesis : A practical method for synthesizing a CCR5 antagonist, which includes the process of creating dihydro-1H-1-benzazepine-4-carboxamide derivatives, shows the relevance of similar structures in pharmaceutical synthesis (Ikemoto et al., 2005).
Mechanism of Action
Target of action
Many indazole derivatives, which are structurally similar to the compound , have been found to exhibit a wide variety of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . The specific targets of these compounds can vary widely depending on their exact structure and functional groups.
Mode of action
The mode of action of indazole derivatives can also vary widely. For example, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), which are involved in inflammation and cancer .
Biochemical pathways
The biochemical pathways affected by indazole derivatives can include the cyclooxygenase pathway (involved in inflammation), the HIV replication pathway, and various cancer-related pathways .
Result of action
The result of a compound’s action can be observed at the molecular and cellular levels. For example, inhibition of inflammatory mediators can result in reduced inflammation, while inhibition of cancer-related pathways can result in reduced cancer cell proliferation .
properties
IUPAC Name |
8-methyl-6-phenyl-4,5-dihydrothieno[2,3-e]indazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-10-15-13(19(18-10)12-5-3-2-4-6-12)8-7-11-9-14(17(20)21)22-16(11)15/h2-6,9H,7-8H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAHNPLUDBYJOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C3=C(CC2)C=C(S3)C(=O)O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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